molecular formula C15H21NO6 B13128720 propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate CAS No. 194999-55-8

propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate

Cat. No.: B13128720
CAS No.: 194999-55-8
M. Wt: 311.33 g/mol
InChI Key: MTILRUAOPPNRTP-LOACHALJSA-N
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Description

Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate is a complex organic compound characterized by its unique pyrano[3,4-c]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through a condensation reaction between an aldehyde and an amine.

    Pyrano Ring Formation: The pyrano ring is then formed via an intramolecular cyclization reaction, which can be facilitated by acidic or basic conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of the ethyl, hydroxy, and methoxy groups through various substitution and addition reactions. These steps may require specific reagents such as ethyl halides, hydroxylating agents, and methylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities or to convert double bonds to single bonds using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, this compound is studied for its potential biological activities. Its unique structure may interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Propyl (4S)-4-ethyl-4-hydroxy-8-methyl-3-oxo-1H,3H,4H-pyrano[3,4-c]pyridine-6-carboxylate
  • Ethyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate

Uniqueness

Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate is unique due to its specific combination of functional groups and its pyrano[3,4-c]pyridine core. This structure imparts distinct chemical and biological properties, differentiating it from similar compounds. Its unique reactivity and potential biological activities make it a compound of significant interest in various research fields.

Biological Activity

Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrano[3,4-c]pyridine derivatives, which are known for their diverse biological activities. Its molecular formula is C16H21N1O5C_{16}H_{21}N_{1}O_{5} with a molecular weight of approximately 305.35 g/mol. The structural features that contribute to its biological activity include multiple hydroxyl groups and a methoxy group that enhance its interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of hydroxyl groups is critical for scavenging free radicals and reducing oxidative stress in cells. A study demonstrated that related compounds effectively inhibited lipid peroxidation in vitro, suggesting a protective role against cellular damage caused by oxidative stress .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Analogous pyrano[3,4-c]pyridine derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. Mechanistically, these compounds may disrupt cell cycle progression and promote caspase-dependent apoptosis pathways .

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)12Cell cycle arrest at G2/M phase
A549 (Lung)18Inhibition of proliferation

3. Antimicrobial Activity

Preliminary investigations have suggested that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

4. Neuroprotective Effects

Some studies have indicated that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Anticancer Activity in MCF-7 Cells
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner while inducing apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Antioxidant Efficacy
In vitro assays demonstrated that the compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid. This was measured using the DPPH radical scavenging assay where the compound showed an IC50 value significantly lower than that of ascorbic acid.

Properties

CAS No.

194999-55-8

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C15H21NO6/c1-4-6-21-13(17)11-7-10-9(12(16-11)20-3)8-22-14(18)15(10,19)5-2/h7,14,18-19H,4-6,8H2,1-3H3/t14?,15-/m0/s1

InChI Key

MTILRUAOPPNRTP-LOACHALJSA-N

Isomeric SMILES

CCCOC(=O)C1=NC(=C2COC([C@@](C2=C1)(CC)O)O)OC

Canonical SMILES

CCCOC(=O)C1=NC(=C2COC(C(C2=C1)(CC)O)O)OC

Origin of Product

United States

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